molecular formula C10H16O B14724890 (3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one CAS No. 5365-37-7

(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one

Cat. No.: B14724890
CAS No.: 5365-37-7
M. Wt: 152.23 g/mol
InChI Key: LRWIWGKEXZQIPK-BDAKNGLRSA-N
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Description

(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one is a bicyclic organic compound that belongs to the class of azulenones This compound is characterized by its unique structure, which includes a fused ring system with both cycloheptane and cyclopentane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentadiene and a suitable dienophile in a Diels-Alder reaction, followed by hydrogenation to yield the desired azulenone structure. The reaction conditions often require the use of a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the carbon atoms adjacent to the carbonyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced azulenone derivatives.

    Substitution: Formation of substituted azulenone derivatives.

Scientific Research Applications

(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,3aS,8aR)-6,8a-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulene: Similar structure but with additional methyl and prop-1-en-2-yl groups.

    (3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazulen-6-one: Contains dihydroxy and propan-2-ylidene groups.

Uniqueness

(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one is unique due to its specific stereochemistry and the presence of a carbonyl group within the azulenone structure. This unique arrangement contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

5365-37-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one

InChI

InChI=1S/C10H16O/c11-10-7-2-1-4-8-5-3-6-9(8)10/h8-9H,1-7H2/t8-,9+/m1/s1

InChI Key

LRWIWGKEXZQIPK-BDAKNGLRSA-N

Isomeric SMILES

C1CCC(=O)[C@H]2CCC[C@H]2C1

Canonical SMILES

C1CCC(=O)C2CCCC2C1

Origin of Product

United States

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